REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][CH:4]=[C:5]([CH3:14])[C:6]=1[NH:7]C(=O)C(F)(F)F.O.NN>O>[ClH:1].[NH2:7][C:6]1[C:5]([CH3:14])=[CH:4][S:3][C:2]=1[Cl:1] |f:1.2,4.5|
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Name
|
2-chloro-4-methyl-3-trifluoroacetylaminothiophene
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Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
ClC=1SC=C(C1NC(C(F)(F)F)=O)C
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 50° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
|
the solution was extracted
|
Type
|
WASH
|
Details
|
the organic phase was washed once with dilute acetic acid and once more with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
After the organic phase had been dried over sodium sulfate, it
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off on a Rotavapor under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
After distilling off to a substantial extent
|
Type
|
DISTILLATION
|
Details
|
the solvent was again distilled off, in the course of which brown-colored crystals
|
Type
|
CUSTOM
|
Details
|
separated out
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off rapidly
|
Type
|
CUSTOM
|
Details
|
transferred to a desiccator
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
for drying over diphosphorus pentoxide
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
Cl.NC1=C(SC=C1C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |